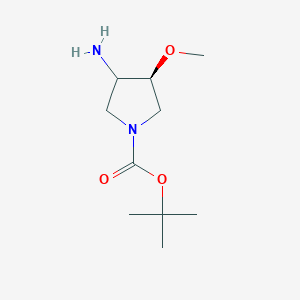

tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate

Description

tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative widely used as a building block in pharmaceutical synthesis. Its structure features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group at position 1, an amino group at position 3, and a methoxy substituent at position 3. The stereochemistry at the 4th position (S-configuration) is critical for its biological activity and interaction with target proteins .

Properties

Molecular Formula |

C10H20N2O3 |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

tert-butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6,11H2,1-4H3/t7?,8-/m0/s1 |

InChI Key |

STYSIWNZDIJKGC-MQWKRIRWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C(C1)N)OC |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Key Steps

The synthesis of this compound generally involves a multi-step process focusing on constructing the pyrrolidine ring, introducing the tert-butyl ester protecting group, and functionalizing the ring with amino and methoxy groups. The stereochemistry at the 4th position is carefully controlled to achieve the S-configuration.

Formation of the Pyrrolidine Ring:

This is typically achieved through intramolecular cyclization of an amino acid derivative or a suitable precursor bearing functional groups that allow ring closure. For example, a 4-substituted amino acid or its derivative undergoes cyclization under controlled conditions to form the pyrrolidine core.Introduction of the tert-Butyl Ester Group:

The tert-butyl ester protecting group is introduced by reacting the pyrrolidine nitrogen with tert-butyl chloroformate in the presence of a base such as triethylamine. This step protects the nitrogen and facilitates further functionalization.Methoxylation at Position 4:

The methoxy group is introduced via nucleophilic substitution, typically by reacting a suitable leaving group (e.g., a hydroxyl or halogen substituent at position 4) with methanol under basic or acidic catalysis to replace the leaving group with a methoxy substituent.Amination at Position 3:

The amino group at position 3 is often introduced by reductive amination of a corresponding carbonyl intermediate or by nucleophilic substitution using an amine source and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In industrial settings, the synthesis of this compound may be optimized through continuous flow chemistry techniques to improve yield, stereoselectivity, and process safety. Continuous flow reactors allow precise control over reaction parameters such as temperature, residence time, and reagent mixing, which is critical for maintaining stereochemical purity and minimizing side reactions.

Chemical Reactions and Analysis

Types of Reactions Involving this compound

The compound can undergo various chemical transformations, which are important for its use as a synthetic intermediate:

| Reaction Type | Description | Common Reagents and Conditions | Major Products Formed |

|---|---|---|---|

| Oxidation | Oxidation of amino or methoxy groups to modify polarity or reactivity | Hydrogen peroxide with manganese catalyst | Oxidized derivatives (e.g., alcohols) |

| Reduction | Reduction of functional groups such as carbonyls or imines | Sodium borohydride in alcohol solvents | Corresponding amines or alcohols |

| Nucleophilic Substitution | Replacement of leaving groups with nucleophiles such as methanol or amines | Methanol for methoxylation; amines for amination | Substituted pyrrolidine derivatives |

| Esterification | Introduction of tert-butyl ester protecting group | tert-Butyl chloroformate with triethylamine | Boc-protected pyrrolidines |

Reaction Conditions and Notes

- The tert-butyl esterification requires anhydrous conditions and controlled temperature to avoid side reactions.

- Methoxylation often uses methanol as both solvent and reagent, with acid or base catalysis to facilitate substitution.

- Reductive amination typically employs mild reducing agents like sodium cyanoborohydride to selectively reduce imines without affecting other sensitive groups.

Data Tables: Preparation and Stock Solution Details

Molecular and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H20N2O3 |

| Molecular Weight | 216.28 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO, methanol; stability enhanced at 2-8°C, protected from light |

| Storage Conditions | Store at 2-8°C, avoid repeated freeze-thaw; for long term, -80°C recommended |

Stock Solution Preparation Table

| Amount of Compound (mg) | Volume of Solvent for 1 mM Solution (mL) | Volume of Solvent for 5 mM Solution (mL) | Volume of Solvent for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 4.62 | 0.92 | 0.46 |

| 5 | 23.12 | 4.62 | 2.31 |

| 10 | 46.24 | 9.25 | 4.62 |

Note: Solvent choice depends on solubility; DMSO is commonly used for stock solutions. Heating to 37°C and ultrasonic treatment can improve solubility before use.

Research Findings and Applications

Use as a Synthetic Intermediate

This compound is widely used as a chiral building block in the synthesis of pharmaceuticals and biologically active compounds. Its stereochemical purity is crucial for the biological activity of downstream products.

Biological and Medicinal Chemistry Applications

- Functions as a precursor in the synthesis of enzyme inhibitors and receptor modulators.

- Its amino and methoxy functionalities allow for diverse chemical modifications, enhancing its utility in drug discovery.

- The compound’s stereochemistry influences binding affinity and selectivity in biological systems.

Comparative Analysis with Stereoisomers and Related Compounds

| Compound Name | Stereochemistry | Molecular Weight (g/mol) | Key Differences | Impact on Properties |

|---|---|---|---|---|

| This compound | 4S | 216.28 | Methoxy at position 4, S-configuration | Balanced polarity and lipophilicity |

| (3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate | 3R,4R | 216.28 | Different stereochemistry | Alters biological activity and binding |

| (3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate | 3R,4R | 202.26 | Hydroxyl replaces methoxy at position 4 | Increased polarity, reduced lipophilicity |

| tert-Butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | 3R,4S | 216.28 | Aminomethyl and hydroxyl substitutions | Increased steric bulk and hydrogen bonding |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a manganese catalyst.

Reduction: Sodium borohydride in an alcohol solvent.

Substitution: Methanol for methoxylation, and tert-butyl chloroformate for esterification.

Major Products Formed

Oxidation: Primary alcohols as major products.

Reduction: Corresponding amines or alcohols.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites and blocking substrate access .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

(3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate (CAS 1400562-12-0)

- Structure : Differs in stereochemistry (3R,4R vs. 4S configuration).

- Similarity Score : 0.96 (based on structural alignment) .

- For example, in drug design, such changes can reduce efficacy or selectivity for target enzymes .

(3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS 330681-18-0)

- Structure : Replaces the 4-methoxy group with a hydroxyl (-OH).

- Similarity Score : 1.00 (highest similarity due to identical backbone) .

- Impact : The hydroxyl group increases polarity, enhancing solubility in aqueous media but reducing lipophilicity (logP). This substitution may limit blood-brain barrier penetration compared to the methoxy variant .

Functional Group Modifications

tert-Butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate (CAS 1821824-99-0)

- Structure: Features an aminomethyl (-CH2NH2) group at position 3 and a hydroxyl group at position 4.

- Molecular Weight : 216.28 g/mol .

- Impact : The additional methylene group increases steric bulk and basicity, which could enhance hydrogen-bonding interactions in catalytic or receptor-binding applications .

tert-Butyl (4S)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate

- Structure: Contains dimethyl groups at position 3 and an amino group at position 4.

Ring System Analogues

trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate (CAS 1268511-99-4)

tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl) carbonate (CAS 1628794-75-1)

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate is a pyrrolidine derivative with potential applications in medicinal chemistry and biochemistry. This compound has garnered attention due to its structural characteristics, which may influence its biological activity, particularly as a modulator or inhibitor of specific biological pathways.

Chemical Structure and Properties

The compound's structure includes a tert-butyl group, an amino group, and a methoxy group on the pyrrolidine ring, contributing to its unique chemical properties. The molecular formula is with a molecular weight of approximately 199.27 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator, affecting metabolic pathways involved in amino acid transport and cellular signaling.

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit significant biological activities, including:

- Enzyme Inhibition : Potential to inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors could influence neurochemical signaling.

- Antitumor Activity : Similar compounds have shown promise in reducing tumor growth by modulating amino acid transport mechanisms.

1. Inhibition of Amino Acid Transporters

A study highlighted the role of amino acid transporters like ASCT2 in cancer biology. Inhibitors targeting these transporters can reduce intracellular glutamine levels, potentially leading to decreased tumor viability. The structural characteristics of this compound may allow it to act similarly as an ASCT2 inhibitor, thereby impacting tumor growth dynamics .

2. Neurotransmitter Receptor Interaction

Research into pyrrolidine derivatives has shown that they can interact with neurotransmitter receptors, influencing conditions such as anxiety and depression. The methoxy group in this compound may enhance its binding affinity to these receptors, suggesting potential therapeutic applications .

Comparative Analysis

The following table compares this compound with related compounds regarding their biological activities:

| Compound Name | CAS Number | Key Biological Activity |

|---|---|---|

| This compound | Not available | Potential ASCT2 inhibitor; impacts tumor growth |

| tert-Butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate | 45489881 | Neurotransmitter receptor modulation |

| tert-butyl (3S,4R)-3-hydroxypyrrolidine-1-carboxylate | 1174020-51-9 | Enzyme inhibition; potential antitumor properties |

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, including protection and deprotection strategies to maintain the integrity of functional groups. Its applications span medicinal chemistry for drug development targeting metabolic disorders and cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.